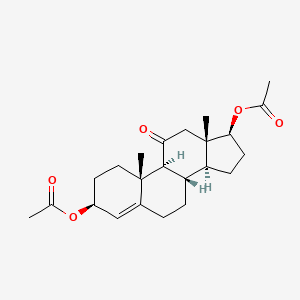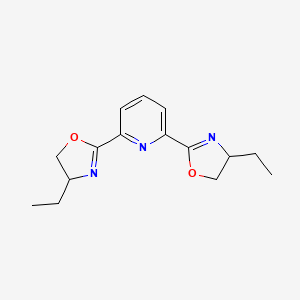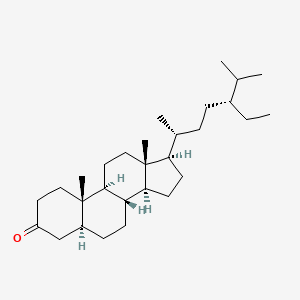
4-Androsten-3beta,17beta-diol-11-one diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Androsten-3beta,17beta-diol-11-one diacetate is a synthetic steroid compound with a molecular formula of C23H32O5. It is a derivative of androstenediol, a naturally occurring steroid hormone.
Vorbereitungsmethoden
The synthesis of 4-Androsten-3beta,17beta-diol-11-one diacetate involves several steps. One common method includes the acetylation of 4-androsten-3beta,17beta-diol-11-one. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl groups at the 3beta and 17beta positions.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Analyse Chemischer Reaktionen
4-Androsten-3beta,17beta-diol-11-one diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-Androsten-3beta,17beta-diol-11-one diacetate has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other steroid compounds. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology: The compound is studied for its potential effects on biological systems, including its role as a hormone analog. It is used in research to understand steroid hormone pathways and their effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in hormone replacement therapy and as a potential treatment for certain medical conditions.
Industry: The compound is used in the production of steroid-based pharmaceuticals and other related products.
Wirkmechanismus
The mechanism of action of 4-Androsten-3beta,17beta-diol-11-one diacetate involves its interaction with steroid hormone receptors. Upon entering the cell, the compound binds to androgen receptors, leading to the activation of specific gene expression pathways. This results in various physiological effects, including modulation of protein synthesis, cell growth, and differentiation.
Vergleich Mit ähnlichen Verbindungen
4-Androsten-3beta,17beta-diol-11-one diacetate can be compared with other similar compounds, such as:
4-Androsten-3beta,17beta-diol disulfate: This compound is a sulfated derivative of androstenediol and has different solubility and stability properties compared to the diacetate form.
4-Androsten-3beta,17beta-diol-11-one: This is the non-acetylated form of the compound and has different reactivity and biological activity.
The uniqueness of this compound lies in its acetylated form, which provides distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C23H32O5 |
|---|---|
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
[(3S,8S,9S,10R,13S,14S,17S)-17-acetyloxy-10,13-dimethyl-11-oxo-1,2,3,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H32O5/c1-13(24)27-16-9-10-22(3)15(11-16)5-6-17-18-7-8-20(28-14(2)25)23(18,4)12-19(26)21(17)22/h11,16-18,20-21H,5-10,12H2,1-4H3/t16-,17-,18-,20-,21+,22-,23-/m0/s1 |
InChI-Schlüssel |
JWWXCJWGGRXLPO-MTBWUKQNSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@@H]3[C@@H](CCC2=C1)[C@@H]4CC[C@@H]([C@]4(CC3=O)C)OC(=O)C)C |
Kanonische SMILES |
CC(=O)OC1CCC2(C3C(CCC2=C1)C4CCC(C4(CC3=O)C)OC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 1-[(3aS,6aS)-3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl]-](/img/structure/B13830877.png)
![2-(Phenoxymethyl)-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B13830890.png)

![3-[Acetyl(methyl)amino]-1,1-dimethylurea](/img/structure/B13830897.png)

![Sodium 2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulphonyl]ethanesulphonate](/img/structure/B13830915.png)
![5-[[15a-[2-[[1-[[4-amino-1-[2-[[1-[[6-amino-1-[[2-[2-[[1-[(1-carboxy-2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-4a,35,44,62-tetrakis(4-aminobutyl)-26a,98-bis(2-amino-2-oxoethyl)-38-benzyl-56-butan-2-yl-29a,65,71-tris(3-carbamimidamidopropyl)-24,47-bis(2-carboxyethyl)-12a,77,80,86,89-pentakis(carboxymethyl)-7a,53-bis(1-hydroxyethyl)-21-(hydroxymethyl)-92-[(4-hydroxyphenyl)methyl]-68-methyl-41-(2-methylpropyl)-83-(2-methylsulfanylethyl)-2a,5a,8,8a,10a,11,13a,17,20,23,25a,26,28a,31a,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,84,87,90,93,96,99-heptatriacontaoxo-3,4,17a,18a,21a,22a,29,30-octathia-a,3a,6a,7,9a,10,11a,14a,16,19,22,24a,25,27a,30a,34,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,85,88,91,94,97-heptatriacontazapentacyclo[57.50.10.86,32.49,95.012,16]hentriacontahectan-27-yl]amino]-4-amino-5-oxopentanoic acid](/img/structure/B13830920.png)
![(2S,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B13830922.png)



![(E,2S,6R,8S)-N-[(2S)-1-[[(2S)-3-(2-bromo-1H-indol-3-yl)-1-oxo-1-[(3-oxo-2-oxabicyclo[4.3.1]deca-1(9),6(10),7-trien-5-yl)amino]propan-2-yl]-methylamino]-1-oxopropan-2-yl]-8-hydroxy-2,4,6-trimethylnon-4-enamide](/img/structure/B13830944.png)


